molecular formula C8H10ClNO B12874176 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B12874176
M. Wt: 171.62 g/mol
InChI Key: FDKVYMNCKXQSEI-UHFFFAOYSA-N
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Description

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(1-ethyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2This compound+SO2+HCl\text{1-(1-ethyl-1H-pyrrol-2-yl)ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Corresponding amines, ethers, or thioethers.

    Reduction: 1-(1-ethyl-1H-pyrrol-2-yl)ethanol.

    Oxidation: 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanoic acid.

Scientific Research Applications

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrrol-2-yl)ethanone: The parent compound without the chlorine substituent.

    2-chloro-1-(1H-pyrrol-2-yl)ethanone: A similar compound with a hydrogen atom instead of an ethyl group on the pyrrole ring.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a methyl group instead of an ethyl group on the pyrrole ring.

Uniqueness

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and potential applications. The chlorine atom makes it a versatile intermediate for further functionalization, while the ethyl group can affect its biological activity and physicochemical properties.

Biological Activity

2-Chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside its mechanisms of action and applications in scientific research.

The chemical structure of this compound (CAS No: 23694-41-9) is characterized by the presence of a chloro group and a pyrrole ring. Its molecular formula is C8H10ClNOC_8H_{10}ClNO, which imparts unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported between 3.12 to 12.5 μg/mL for Gram-positive bacteria, suggesting that this compound may possess similar activity due to structural similarities with other active pyrrole derivatives .

Antiviral Properties

The antiviral potential of this compound has been explored in various studies. The compound's ability to inhibit viral replication may be attributed to its interaction with viral proteins or host cell receptors, although specific mechanisms remain under investigation .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against rapidly dividing cancer cell lines. For example, related compounds have shown preferential suppression of growth in A549 lung cancer cells compared to non-tumor fibroblasts . The exact pathways through which this compound exerts its effects are still being elucidated.

The mechanism of action for this compound likely involves interactions with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity . Additionally, the compound may undergo bioreduction processes that generate reactive intermediates capable of interacting with cellular components .

Research Applications

The compound is being investigated for various applications in scientific research:

  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry : Its potential as a pharmacophore in drug design and development is being explored.
  • Biological Studies : Ongoing studies focus on its interactions with biological macromolecules and overall bioactivity .

Case Studies

Several case studies highlight the biological activity of pyrrole derivatives similar to this compound:

StudyFindings
MDPI Study on Pyrrole DerivativesIdentified significant antibacterial activity against S. aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
PMC Research on Nitro-PyrrolomycinsDemonstrated antitumoral activity against colon and breast cancer cell lines while exhibiting lower toxicity towards normal cells .
Organic & Biomolecular ChemistryDiscussed the synthesis and evaluation of pyrrole-based compounds showing promising biological activities .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-1-(1-ethylpyrrol-2-yl)ethanone

InChI

InChI=1S/C8H10ClNO/c1-2-10-5-3-4-7(10)8(11)6-9/h3-5H,2,6H2,1H3

InChI Key

FDKVYMNCKXQSEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)CCl

Origin of Product

United States

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